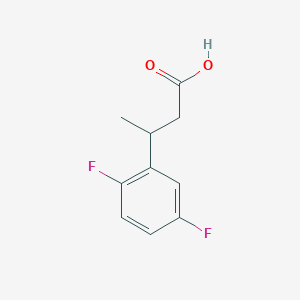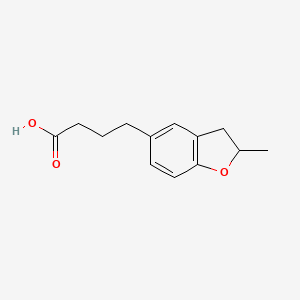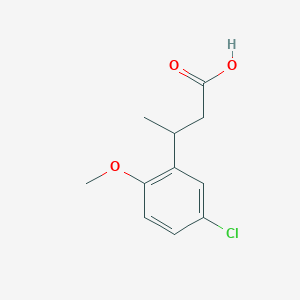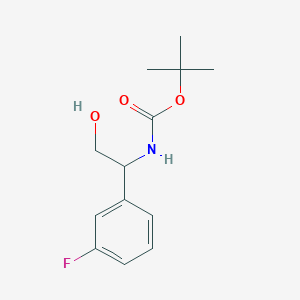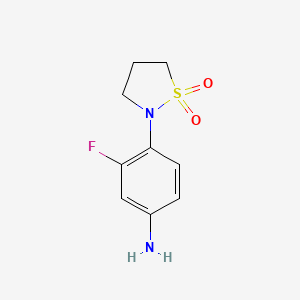
(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a dioxoisoindole moiety and a trifluoromethyl-substituted cyclopropane carboxylate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate typically involves multiple steps, starting with the preparation of the dioxoisoindole core. This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines. The trifluoromethylcyclopropane carboxylate moiety can be introduced via cyclopropanation reactions using trifluoromethyl-substituted diazo compounds and alkenes under metal-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the dioxoisoindole or cyclopropane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学研究应用
(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as increased stability and reactivity
作用机制
The mechanism of action of (1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets through various pathways. The compound’s dioxoisoindole moiety can form hydrogen bonds and π-π interactions with biological macromolecules, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
相似化合物的比较
Similar Compounds
- (1,3-dioxoisoindol-2-yl) 1-(methyl)cyclopropane-1-carboxylate
- (1,3-dioxoisoindol-2-yl) 1-(ethyl)cyclopropane-1-carboxylate
- (1,3-dioxoisoindol-2-yl) 1-(fluoromethyl)cyclopropane-1-carboxylate
Uniqueness
Compared to similar compounds, (1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. These properties make it a valuable compound for various applications in research and industry .
属性
分子式 |
C13H8F3NO4 |
|---|---|
分子量 |
299.20 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)12(5-6-12)11(20)21-17-9(18)7-3-1-2-4-8(7)10(17)19/h1-4H,5-6H2 |
InChI 键 |
CVVBFKIUXJCAND-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


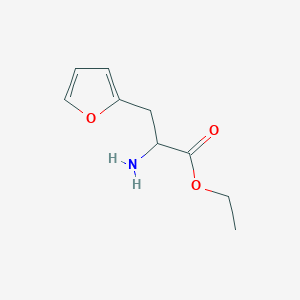


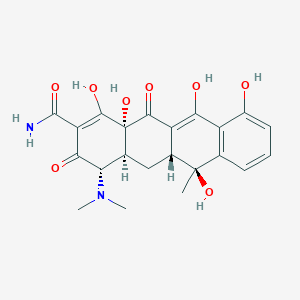
![6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13574630.png)
